
3,4'-Di-O-methylellagisäure
Übersicht
Beschreibung
3,4’-Di-O-methylellagic acid: is a naturally occurring polyphenolic compound. It is a derivative of ellagic acid, which is found in various fruits and vegetables, particularly in berries and pomegranates. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
In Vitro Studies
Research indicates that 3,4'-di-O-methylellagic acid exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (T47D) cancer cells. The effective concentration (EC50) values for these cell lines were reported as follows:
Cell Line | EC50 Value (μg/mL) |
---|---|
HeLa | 12.57 ± 2.22 |
T47D | 55.35 ± 6.28 |
These values suggest that 3,4'-di-O-methylellagic acid is a potent inhibitor of cancer cell proliferation, particularly in cervical cancer cells .
Mechanism of Action
The mechanism through which 3,4'-di-O-methylellagic acid exerts its anticancer effects involves the inhibition of specific enzymes associated with cancer progression. Notably, it targets cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies have shown strong binding affinities to these targets, with binding free energies indicating favorable interactions:
Enzyme | Binding Free Energy (kcal/mol) |
---|---|
SIRT1 | -30.98 ± 0.25 |
CDK9 | -29.50 ± 0.22 |
These findings highlight the potential of this compound as a candidate drug for treating cervical and breast cancers .
Antioxidant Activity
3,4'-Di-O-methylellagic acid has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
Evaluation Methods
The antioxidant capacity of 3,4'-di-O-methylellagic acid was assessed using various assays, including:
- ABTS Radical Scavenging Assay : This method measures the ability of the compound to scavenge ABTS radicals.
- Reducing Power Assay : This assay evaluates the capability of the compound to reduce Fe3+ ions to Fe2+.
The results from these assays indicated that 3,4'-di-O-methylellagic acid exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Other Potential Applications
Beyond its anticancer and antioxidant properties, research into 3,4'-di-O-methylellagic acid is expanding into other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of ellagic acid may have anti-inflammatory properties, contributing to their overall therapeutic potential.
- Neuroprotective Effects : Some studies indicate that ellagic acid derivatives may protect against neurodegenerative diseases by mitigating oxidative stress in neural tissues.
Case Studies and Research Findings
Several studies have documented the efficacy of 3,4'-di-O-methylellagic acid in various contexts:
- A study on Syzygium polycephalum highlighted the isolation of this compound and its significant cytotoxic effects against HeLa and T47D cells .
- Comparative analyses among different ellagic acid derivatives showed that structural modifications could enhance biological activity, suggesting avenues for further research into optimized drug formulations .
Wirkmechanismus
Target of Action
3,4’-Di-O-methylellagic acid is a natural product compound that has been identified as a potential anticancer agent . The primary targets of this compound are enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) . These enzymes play a crucial role in cell proliferation and apoptosis, making them key targets in cancer treatment .
Mode of Action
The interaction of 3,4’-Di-O-methylellagic acid with its targets results in the inhibition of these enzymes . This compound shows a strong binding ability towards the SIRT1 protein and CDK9 . The binding free energy towards the SIRT1 protein is Δ Gbind (MM-GBSA): −30.98 ± 0.25 kcal mol −1 and Δ Gbind (MM-PBSA): −24.07 ± 0.30 kcal mol −1, while that of CDK9 is Δ Gbind (MM-GBSA): −29.50 ± 0.22 kcal mol −1 and Δ Gbind (MM-PBSA): −25.87 ± 0.40 kcal mol −1 .
Biochemical Pathways
The core targets of 3,4’-Di-O-methylellagic acid are enriched in the PI3K–Akt signaling pathway, hematopoietic cell lineage, ECM-receptor interaction, and platelet activation . These pathways are crucial for cell survival, growth, and proliferation, and their disruption can lead to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s strong binding ability towards its targets suggests that it may have good bioavailability .
Result of Action
The action of 3,4’-Di-O-methylellagic acid results in significant promotion of megakaryocyte differentiation . This compound accelerates platelet recovery and megakaryopoiesis, shortens tail bleeding time, strengthens platelet aggregation and adhesion in thrombocytopenia mice . It also up-regulates the expression of ITGA2B, ITGB3, VWF, p-Akt, and PLEK .
Biochemische Analyse
Biochemical Properties
3,4’-Di-O-methylellagic acid interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to interact with enzymes responsible for cancer regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) .
Cellular Effects
3,4’-Di-O-methylellagic acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activity of T47D and HeLa cell lines .
Molecular Mechanism
At the molecular level, 3,4’-Di-O-methylellagic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Di-O-methylellagic acid typically involves the methylation of ellagic acid. One common method is the treatment of ellagic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 3,4’-Di-O-methylellagic acid may involve the extraction of ellagic acid from natural sources followed by chemical modification. The extraction process often includes the use of solvents like ethanol or methanol to isolate ellagic acid from plant materials. The isolated ellagic acid is then subjected to methylation reactions under controlled conditions to produce 3,4’-Di-O-methylellagic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4’-Di-O-methylellagic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ellagic Acid: The parent compound of 3,4’-Di-O-methylellagic acid, known for its antioxidant and anticancer properties.
3,3’-Di-O-methylellagic Acid: Another methylated derivative of ellagic acid with similar biological activities.
4,4’-Di-O-methylellagic Acid: A compound with potent anticancer activity, particularly against colon cancer cells.
Uniqueness: 3,4’-Di-O-methylellagic acid is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, ellagic acid. This makes it more effective in certain biological applications, particularly in cancer therapy .
Biologische Aktivität
3,4'-Di-O-methylellagic acid (DMEA) is a naturally occurring polyphenolic compound derived from various plants, notably from the genus Syzygium. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the current understanding of DMEA's biological activity, supported by diverse research findings and case studies.
Chemical Structure and Properties
DMEA is characterized by its methoxy substitutions on the ellagic acid backbone. Its empirical formula is , and it exhibits strong antioxidant properties due to its phenolic structure. The methoxy groups enhance its solubility and bioavailability, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMEA, particularly through its effects on various cancer cell lines.
In Vitro Studies
-
Cell Line Inhibition : DMEA has shown significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). In a study, the effective concentration (EC50) values were reported as:
- HeLa : 12.57 ± 2.22 µg/mL
- T47D : 55.35 ± 6.28 µg/mL
-
Mechanism of Action : The anticancer activity of DMEA may be attributed to its ability to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies revealed strong binding affinities, with binding free energies of:
- SIRT1 : kcal/mol
- CDK9 : kcal/mol
Antioxidant Properties
DMEA exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in cancer progression. Research indicates that DMEA can scavenge free radicals effectively, thereby mitigating oxidative damage to cellular components .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various methylellagic acid derivatives compared to DMEA:
Compound | Anticancer Activity (EC50) | Antioxidant Activity | Source |
---|---|---|---|
3,4'-Di-O-methylellagic acid | HeLa: 12.57 µg/mL | High | Syzygium polycephalum |
3,3'-Di-O-methylellagic acid | T47D: 55.35 µg/mL | Moderate | Various plant extracts |
3,4,3'-Tri-O-methylellagic acid | HeLa: 10 µg/mL | High | Syzygium polycephalum |
Case Studies
Several case studies have demonstrated the efficacy of DMEA in preclinical settings:
- A study conducted by Wardana et al. (2022) focused on isolating DMEA from Syzygium polycephalum and evaluating its anticancer properties through both in vitro assays and molecular docking simulations. The results indicated that DMEA could serve as a promising candidate for further development into an anticancer drug .
- Another investigation into the antioxidant properties of DMEA highlighted its potential in preventing oxidative stress-related diseases, showcasing its dual role as both an anticancer agent and a protective antioxidant .
Eigenschaften
IUPAC Name |
6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZWRYOAOVYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206108 | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57499-59-9 | |
Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Di-O-methylellagic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?
A1: Research suggests 3,4'-Di-O-methylellagic acid exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].
Q2: From which plant sources has 3,4'-Di-O-methylellagic acid been isolated?
A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].
Q3: What is the chemical structure of 3,4'-Di-O-methylellagic acid?
A3: 3,4'-Di-O-methylellagic acid is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].
Q4: Are there any known methods to synthesize 3,4'-Di-O-methylellagic acid?
A4: Yes, 3,4'-Di-O-methylellagic acid has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].
Q5: How can I distinguish 3,4'-Di-O-methylellagic acid from its isomers?
A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate 3,4'-Di-O-methylellagic acid from its isomers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.